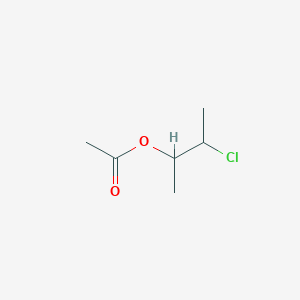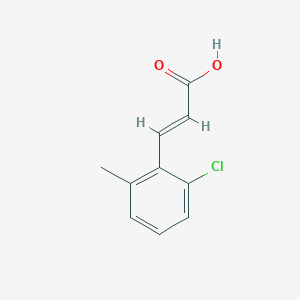
Triisononylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triisononylamine is an organic compound with the chemical formula C₂₇H₅₇N . It is a colorless to pale yellow liquid at room temperature and is soluble in most organic solvents. This compound is known for its basic properties and is commonly used in the production of surfactants and corrosion inhibitors .
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing Triisononylamine involves the reaction of n-butyllithium with isooctanol to form triisononyl lithium , which is then reacted with nitrate esters to produce this compound . The reaction conditions typically require a controlled environment to prevent unwanted side reactions and ensure high yield.
Industrial Production Methods: In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of temperature and pressure to optimize the yield and purity of the final product .
化学反応の分析
Types of Reactions: Triisononylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are often used.
Substitution: Conditions vary depending on the substituent but often involve acidic or basic catalysts .
Major Products:
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Produces primary and secondary amines.
Substitution: Produces a variety of substituted amines depending on the reactants used.
科学的研究の応用
Triisononylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological membranes and as a stabilizer for certain biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and as a hardening agent in resins, coatings, and adhesives
作用機序
The mechanism by which Triisononylamine exerts its effects involves its basic properties, allowing it to neutralize acids and participate in various chemical reactions. It can interact with molecular targets such as proton donors and acceptors , facilitating reactions that involve proton transfer and formation of amine complexes .
類似化合物との比較
- Tri-n-octylamine
- N-propylisononylamine
- Diisononylamine
Comparison: Triisononylamine is unique due to its specific structure, which provides it with distinct solubility and reactivity properties compared to similar compounds. For instance, Tri-n-octylamine has a different chain length, affecting its solubility and boiling point. N-propylisononylamine and Diisononylamine have variations in their alkyl groups, leading to differences in their chemical behavior and applications .
特性
CAS番号 |
18198-40-8 |
|---|---|
分子式 |
C27H57N |
分子量 |
395.7 g/mol |
IUPAC名 |
7-methyl-N,N-bis(7-methyloctyl)octan-1-amine |
InChI |
InChI=1S/C27H57N/c1-25(2)19-13-7-10-16-22-28(23-17-11-8-14-20-26(3)4)24-18-12-9-15-21-27(5)6/h25-27H,7-24H2,1-6H3 |
InChIキー |
YGLJGOMFUHQSBN-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCN(CCCCCCC(C)C)CCCCCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


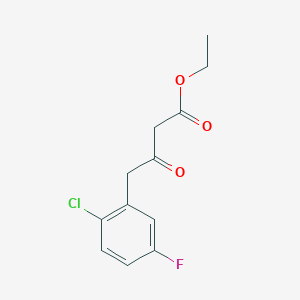


![dilithium;3-amino-9-[2-carboxy-4-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonate](/img/structure/B12082368.png)

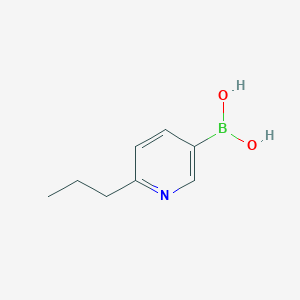
![Methyl 4-acetyloxy-2-[5-hydroxy-2-(4-methoxyphenoxy)-3-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxy-6-(1,2,3-triacetyloxypropyl)-5-(2,2,2-trichloroethoxycarbonylamino)oxane-2-carboxylate](/img/structure/B12082385.png)
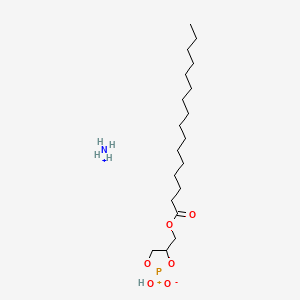

![[1-(3,3-Dimethylbutyl)piperidin-4-yl]methanamine](/img/structure/B12082390.png)
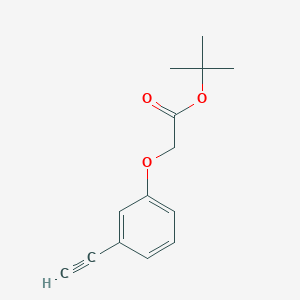
![[[5-[6-(6-Aminohexylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12082421.png)
